{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride
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Overview
Description
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bis(imino)pyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of 2,6-diacetylpyridine with 2-isopropylaniline to form the bis(imino)pyridine ligand. This ligand is then reacted with an iron(II) salt, such as iron(II) chloride, under inert atmosphere conditions to yield the desired coordination compound .
Reaction Steps::- Formation of the Ligand::
- 2,6-Diacetylpyridine is reacted with 2-isopropylaniline in the presence of an acid catalyst to form the bis(imino)pyridine ligand.
- Reaction conditions: Typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
- Coordination with Iron(II)::
- The bis(imino)pyridine ligand is then reacted with iron(II) chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Reaction conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron(II) center.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow synthesis techniques and the use of automated reactors to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various chemical reactions, including:
- Oxidation and Reduction::
- The iron(II) center can be oxidized to iron(III) under suitable conditions.
- Common oxidizing agents: Hydrogen peroxide, oxygen.
- Reduction back to iron(II) can be achieved using reducing agents like sodium borohydride.
- Substitution Reactions::
- Ligand substitution reactions where the bis(imino)pyridine ligand can be replaced by other ligands.
- Common reagents: Phosphines, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(II) center typically results in the formation of iron(III) complexes, while substitution reactions can yield a variety of iron(II) or iron(III) coordination compounds with different ligands.
Scientific Research Applications
Chemistry: In chemistry, {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic transformations. Its ability to facilitate reactions such as hydrogenation, polymerization, and cross-coupling makes it valuable in synthetic chemistry .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological molecules.
Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of magnetic materials and sensors. Its unique electronic properties make it suitable for applications in electronic devices and magnetic storage media .
Mechanism of Action
The mechanism by which {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects is primarily through its coordination chemistry. The iron(II) center can participate in various redox reactions, and the bis(imino)pyridine ligand can stabilize different oxidation states of iron. This allows the compound to act as a versatile catalyst and to interact with a range of substrates.
Comparison with Similar Compounds
Similar Compounds:
- {2,6-Bis[1-(phenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(benzimidazol-2-yl)pyridine]}-iron(II)-dichloride
Uniqueness: {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to the presence of the isopropyl groups on the phenyl rings, which can influence the steric and electronic properties of the compound. This can affect its reactivity and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.2ClH.Fe/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;/h7-19H,1-6H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVAYJRXURQOZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FeN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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